5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Overview
Description
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial metabolic pathways, leading to the disruption of essential cellular processes and ultimately bacterial cell death . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Shares the imidazo-pyrimidine core and has been studied for various biological activities.
Uniqueness
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its potential as an anti-tuberculosis agent, particularly against resistant strains, sets it apart from other similar compounds .
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-11-7(9(13)14)4-12(8)6(2)10-5/h3-4H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRHXJOFPTLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=N1)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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